Tert-butyl 4-hydroxy-2-[(4-iodophenyl)carbamoyl]pyrrolidine-1-carboxylate
Overview
Description
Tert-butyl 4-hydroxy-2-{[(4-iodophenyl)amino]carbonyl}pyrrolidine-1-carboxylate is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pyrrolidine ring, a tert-butyl ester group, and an iodinated phenyl group, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl 4-hydroxy-2-[(4-iodophenyl)carbamoyl]pyrrolidine-1-carboxylate typically involves multiple steps. One common method includes the protection of the pyrrolidine nitrogen, followed by the introduction of the iodinated phenyl group through a coupling reaction. The tert-butyl ester group is then introduced via esterification. Reaction conditions often involve the use of organic solvents such as dichloromethane or acetonitrile, with catalysts like palladium or copper to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the compound’s purity .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-hydroxy-2-{[(4-iodophenyl)amino]carbonyl}pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: PCC, dichloromethane, room temperature.
Reduction: Sodium borohydride, ethanol, room temperature.
Substitution: Nucleophiles like amines or thiols, polar aprotic solvents, elevated temperatures.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Tert-butyl 4-hydroxy-2-{[(4-iodophenyl)amino]carbonyl}pyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of Tert-butyl 4-hydroxy-2-[(4-iodophenyl)carbamoyl]pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The iodinated phenyl group can facilitate binding to proteins or enzymes, potentially inhibiting their activity. The compound may also interact with cellular pathways involved in oxidative stress and inflammation, thereby exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 4-hydroxy-2-(thiazolidine-3-carbonyl)pyrrolidine-1-carboxylate: Similar structure but with a thiazolidine ring instead of an iodinated phenyl group.
Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate: Contains a piperazine ring and an ethoxy group.
Uniqueness
Tert-butyl 4-hydroxy-2-{[(4-iodophenyl)amino]carbonyl}pyrrolidine-1-carboxylate is unique due to its iodinated phenyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted research applications and potential therapeutic uses .
Properties
IUPAC Name |
tert-butyl 4-hydroxy-2-[(4-iodophenyl)carbamoyl]pyrrolidine-1-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21IN2O4/c1-16(2,3)23-15(22)19-9-12(20)8-13(19)14(21)18-11-6-4-10(17)5-7-11/h4-7,12-13,20H,8-9H2,1-3H3,(H,18,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNYRCQYKEAODQZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)NC2=CC=C(C=C2)I)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21IN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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